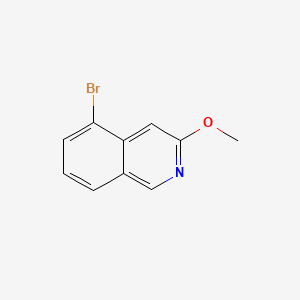

5-Bromo-3-methoxyisoquinoline

描述

Significance of Halogenated Methoxyisoquinolines in Contemporary Chemical Synthesis

Halogenated methoxyisoquinolines are valuable building blocks in organic synthesis. The presence of a halogen atom, such as bromine or chlorine, provides a reactive handle for a variety of chemical transformations. organic-chemistry.org This is particularly true for cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, which are fundamental methods for forming new carbon-carbon and carbon-heteroatom bonds. Current time information in Bangalore, IN.cymitquimica.com

The methoxy (B1213986) group (-OCH3) also plays a crucial role. It modifies the electronic properties of the isoquinoline (B145761) ring system, influencing the regioselectivity of subsequent reactions. organic-chemistry.org Furthermore, the methoxy group can impact the physical properties of the molecule, such as solubility, and can be a key interaction point in biologically active molecules. organic-chemistry.orgresearchgate.net The interplay between the halogen and methoxy substituents allows chemists to fine-tune the reactivity and properties of the isoquinoline core, making these compounds highly sought-after intermediates for synthesizing complex molecular targets. researchgate.net The development of stereoselective halogenation techniques has further expanded the utility of these compounds in creating complex, stereochemically defined natural products and pharmaceuticals.

Overview of Isoquinoline Scaffold in Medicinal Chemistry Research

The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its recurring presence in molecules that exhibit a wide range of pharmacological activities. Current time information in Bangalore, IN.ambeed.com This structural framework is embedded in numerous natural alkaloids and synthetic compounds with therapeutic potential. Current time information in Bangalore, IN. Research has shown that isoquinoline derivatives possess anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others. Current time information in Bangalore, IN.ambeed.combeyondbenign.org

The versatility of the isoquinoline ring allows for functionalization at various positions (C-1, C-3, C-4, etc.), enabling the systematic exploration of structure-activity relationships (SAR). Current time information in Bangalore, IN. For instance, different substituents on the ring can modulate the compound's interaction with biological targets like enzymes or receptors, leading to the development of potent and selective drug candidates. beyondbenign.org The pyrrolo[2,1-a]isoquinoline (B1256269) framework, a related structure, is found in alkaloids that have demonstrated cytotoxicity toward tumor cells. sci-hub.se

Research Landscape of Bromo-Substituted Isoquinolines

Bromo-substituted isoquinolines are a specific subclass of halogenated isoquinolines that feature prominently in the research landscape. The bromine atom is an excellent leaving group in nucleophilic aromatic substitution reactions and is highly effective in palladium-catalyzed cross-coupling reactions. Current time information in Bangalore, IN.organic-chemistry.org This reactivity makes bromo-isoquinolines key precursors for creating diverse libraries of compounds for drug discovery screening. organic-chemistry.org

For example, research has demonstrated that the synthesis of various aryl-substituted quinolines and tetrahydroquinolines often proceeds through a bromo-substituted intermediate via Suzuki-Miyaura coupling. cymitquimica.com In medicinal chemistry, the introduction of a bromine atom at specific positions, such as C-5, has been explored to enhance antimycobacterial potency. organic-chemistry.org Synthetic strategies often involve the direct bromination of an existing isoquinoline ring or building the ring from a pre-brominated precursor, such as a bromobenzaldehyde or bromoaniline derivative. beilstein-archives.orgtestbook.commanac-inc.co.jp The position of the bromine atom significantly influences the molecule's chemical reactivity and steric profile, making the synthesis of specific isomers a key focus of chemical research. organic-chemistry.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-3-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-10-5-8-7(6-12-10)3-2-4-9(8)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOJBAYGTPZJAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C2C=CC=C(C2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301301301 | |

| Record name | Isoquinoline, 5-bromo-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330750-62-3 | |

| Record name | Isoquinoline, 5-bromo-3-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinoline, 5-bromo-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of 5 Bromo 3 Methoxyisoquinoline

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom attached to the isoquinoline (B145761) ring at the 5-position is susceptible to nucleophilic substitution, a class of reactions where a nucleophile replaces the bromine atom. chemguide.co.uksavemyexams.com This reactivity is a cornerstone of its utility in constructing more complex molecules.

The carbon-bromine bond in 5-Bromo-3-methoxyisoquinoline is polarized, with the carbon atom carrying a partial positive charge, making it an electrophilic site for attack by nucleophiles. savemyexams.com A variety of nucleophiles can be employed to displace the bromide ion, leading to a range of substituted isoquinoline derivatives. Common nucleophiles include:

Hydroxide ions (OH⁻): Reaction with aqueous alkali, such as sodium hydroxide, results in the formation of the corresponding alcohol, 5-hydroxy-3-methoxyisoquinoline. This reaction is a classic example of nucleophilic substitution. savemyexams.com

Cyanide ions (CN⁻): Treatment with potassium cyanide, typically in an ethanolic solution, leads to the formation of 3-methoxyisoquinoline-5-carbonitrile. This reaction is significant as it extends the carbon chain, providing a route to carboxylic acids, amines, and other functionalities. savemyexams.com

Ammonia (NH₃): Ammonia can act as a nucleophile, replacing the bromine atom to form 5-amino-3-methoxyisoquinoline. savemyexams.com

The general mechanism for these reactions, particularly with primary and secondary halogenoalkanes, often follows the SN2 pathway. chemguide.co.uk In this mechanism, the nucleophile attacks the carbon atom from the side opposite to the bromine atom, leading to an inversion of stereochemistry if the carbon were chiral. The reaction proceeds through a transition state where both the incoming nucleophile and the outgoing bromide ion are partially bonded to the carbon atom. chemguide.co.uk

Oxidation and Reduction Reactions of the Isoquinoline Core and Substituents

The isoquinoline core and its substituents can undergo both oxidation and reduction reactions, altering the electronic properties and structure of the molecule.

Oxidation: The isoquinoline ring system can be oxidized, though specific conditions can lead to reactions at the substituents. For instance, the methyl group of a related compound, 5-bromo-6-methylquinoline, can be oxidized to a carboxylic acid. While this compound lacks a methyl group, the isoquinoline core itself can be oxidized to form quinoline (B57606) derivatives under certain conditions. Common oxidizing agents used for such transformations include potassium permanganate (B83412) and chromium trioxide. smolecule.com In some cases, oxidation can lead to the formation of isoquinoline-1,3-diones or even isoquinoline-1,3,4-triones, as seen in reactions of isoquinoline with benzyl (B1604629) bromide mediated by Dess-Martin periodinane. mdpi.com

Reduction: Reduction reactions can target either the heterocyclic ring or the substituents. The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives. Common reducing agents for this transformation include lithium aluminum hydride and sodium borohydride. smolecule.comevitachem.com The readily reducible nitro group in compounds like 5-bromo-8-nitroisoquinoline (B189721) provides access to an aromatic amine, a versatile functional group. orgsyn.org While this compound does not have a nitro group, the principle of selective reduction is a key strategy in the functionalization of isoquinolines.

Carbon-Carbon Bond Forming Reactions Involving the Bromine Atom

The bromine atom in this compound is a key handle for the formation of new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. libretexts.orguni-graz.at These reactions significantly expand the synthetic utility of this building block.

Cross-Coupling Reactions for Extended Conjugated Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. mdpi.com The bromine atom at the 5-position of the isoquinoline ring makes it an ideal substrate for such reactions. smolecule.com

One of the most widely used cross-coupling reactions is the Suzuki-Miyaura coupling . smolecule.commdpi.com In this reaction, the bromo-substituted isoquinoline is coupled with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. evitachem.commdpi.com This reaction allows for the introduction of a wide variety of aryl and vinyl groups at the 5-position, leading to the synthesis of extended conjugated systems. mdpi.com The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. researchgate.netuzh.ch For example, the Suzuki coupling of 2-bromo-3-picoline with a boronic acid using Pd(dppf)Cl2 and K2CO3 has been used in the synthesis of complex molecules. mdpi.com

The general utility of Suzuki cross-coupling reactions has been demonstrated in the synthesis of numerous pyridine (B92270) and thiophene (B33073) derivatives. mdpi.com These reactions are often carried out in solvent mixtures like 1,4-dioxane (B91453) and water at elevated temperatures. mdpi.com

Metalation Reactions and Subsequent Functionalization

Metalation reactions involve the replacement of the bromine atom with a metal, typically lithium or magnesium, to form an organometallic intermediate. This intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups.

A common approach is lithiation , where the bromo-substituted compound reacts with an organolithium reagent, such as n-butyllithium, at low temperatures. This generates a lithiated isoquinoline species, which is a potent nucleophile. This intermediate can then be quenched with an electrophile to introduce a new substituent. For instance, directed lithiation can activate a specific position for deprotonation.

Another important metalation reaction is the formation of a Grignard reagent . scribd.com This involves reacting the bromo-isoquinoline with magnesium metal. The resulting organomagnesium compound can then react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds.

Functional Group Interconversions of Methoxy (B1213986) and Bromine Substituents

Functional group interconversions are essential for modifying the properties and reactivity of a molecule. solubilityofthings.com Both the methoxy and bromine groups on the isoquinoline ring can be transformed into other functional groups. scribd.comvanderbilt.edu

The methoxy group , an ether, can potentially be cleaved to yield a hydroxyl group. This transformation typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid or Lewis acids like boron tribromide. The resulting 5-bromo-isoquinolin-3-ol would offer a new site for functionalization.

The bromine atom is a versatile handle for a wide array of transformations. As discussed previously, it can be replaced by various nucleophiles (Section 3.1) or participate in carbon-carbon bond-forming reactions (Section 3.3). Furthermore, the bromine can be involved in reactions that lead to other functional groups. For instance, under specific conditions, it might be possible to convert the bromo group into an amino group or other functionalities through multi-step sequences. orgsyn.org

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes.

For nucleophilic aromatic substitution , the mechanism can be complex, often proceeding through an addition-elimination pathway involving a Meisenheimer complex, especially when the ring is activated by electron-withdrawing groups. However, for many haloarenes, the reaction conditions suggest other pathways.

In palladium-catalyzed cross-coupling reactions like the Suzuki coupling, the mechanism is generally accepted to involve a catalytic cycle. researchgate.net This cycle typically consists of three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the this compound to form a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Recent studies have focused on optimizing these reactions through the development of new ligands and catalysts, sometimes guided by data science. researchgate.netuzh.ch

Biological and Pharmacological Investigations of 5 Bromo 3 Methoxyisoquinoline Derivatives

In Vitro and In Vivo Pharmacological Evaluation Studies

The pharmacological potential of 5-Bromo-3-methoxyisoquinoline derivatives has been explored through a variety of in vitro and in vivo studies, revealing a spectrum of biological activities.

Derivatives of brominated isoquinolines have been a subject of interest in oncology research for their potential cytotoxic effects against various cancer cell lines.

Research into related brominated heterocyclic compounds has demonstrated significant antiproliferative activity. For instance, a series of 1-benzyl-5-bromoindolin-2-one derivatives were evaluated for their effects on A-549 lung cancer and MCF-7 breast cancer cell lines. mdpi.com Notably, derivatives 7c and 7d showed potent activity against MCF-7 cells, with IC₅₀ values of 7.17 ± 0.94 µM and 2.93 ± 0.47 µM, respectively. mdpi.com Further investigation into compound 7d revealed it induced cell cycle arrest at the G2/M phase and promoted apoptosis. mdpi.com Similarly, another study on 5-bromo-3-substituted-hydrazono-1H-2-indolinones identified a 4-fluorophenylthiosemicarbazone derivative (2f ) as having marked cytotoxicity against a breast cancer cell line (BT-549), a non-small cell lung cancer cell line (NCI-H23), and an ovarian cancer cell line (IGROV1), with log₁₀GI₅₀ values of -6.40, -6.10, and -6.02, respectively. nih.gov

The antiproliferative potential is not limited to bromo-derivatives. A study on 5-methoxyindole (B15748) tethered C-5 functionalized isatins showed that compounds 5o and 5w were highly active, with IC₅₀ values of 1.69 and 1.91 µM, which is significantly more potent than the reference drug sunitinib (B231) (IC₅₀=8.11 µM). nih.gov Compound 5o was found to cause a lengthening of the G1 phase of the cell cycle. nih.gov Furthermore, some isoquinoline (B145761) derivatives have been investigated for their antitumor potential, showing cytotoxic effects against various cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of Selected Brominated Heterocyclic Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Derivative 7c | MCF-7 (Breast) | 7.17 ± 0.94 | mdpi.com |

| Derivative 7d | MCF-7 (Breast) | 2.93 ± 0.47 | mdpi.com |

| Derivative 7d | A-549 (Lung) | 9.57 ± 0.62 | mdpi.com |

| Derivative 12c | A-549 (Lung) | 12.20 ± 1.54 | mdpi.com |

| Derivative 12d | MCF-7 (Breast) | 13.92 ± 1.21 | mdpi.com |

| Isatin Hybrid 5o | Human Cancer Cell Lines | 1.69 | nih.gov |

| Isatin Hybrid 5w | Human Cancer Cell Lines | 1.91 | nih.gov |

Isoquinoline and its derivatives are recognized for their potential antimicrobial properties. ijcrr.com Halogenation, in particular, has been shown to enhance the antimicrobial activity of certain compounds.

Studies on halogenated quinolines, a related class of compounds, have demonstrated their antimicrobial potential. For example, a series of amino sugar-based naphthoquinones and isoquinoline-5,8-diones, including their halogenated forms, were synthesized and tested against several Gram-positive and Gram-negative bacterial strains. nih.gov The results indicated that glycoconjugate compounds derived from halogeno-substituted naphthoquinones were particularly active against Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4-32 μg/mL. nih.gov These compounds were also classified as bactericidal, as their Minimal Bactericidal Concentration (MBC) values were equal to their MIC values. nih.gov

Furthermore, research on C-1 substituted tetrahydroisoquinolines identified several compounds that inhibited the growth of mycobacteria. frontiersin.org The study also highlighted compounds that were potent inhibitors of whole-cell efflux, a mechanism of drug resistance in bacteria. frontiersin.org

Isoquinoline derivatives have been investigated for their anti-inflammatory properties. smolecule.com The presence of a bromine atom in the molecular structure can influence this activity.

A study on 3-bromo-5-(ethoxymethyl)-1,2-benzenediol (BEMB), a compound isolated from Polysiphonia morrowii, demonstrated its anti-inflammatory effects in lipopolysaccharide (LPS)-induced RAW264.7 cells and a zebrafish embryo model. nih.gov BEMB was found to inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS), and suppress the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) without causing cytotoxicity. nih.gov The mechanism of action was linked to the downregulation of the NF-κB signaling pathway. nih.gov

Other related heterocyclic structures have also shown promise. Isatin-containing heterocycles are known for their anti-inflammatory properties, with the hydrazide moiety being important for interaction with amino acid residues. mdpi.com Similarly, various furan-containing compounds are reported to have anti-inflammatory effects. mdpi.com

Certain isoquinoline derivatives have been explored for their potential to protect neuronal cells. smolecule.comsmolecule.com For instance, 5-Methoxy-1,2,3,4-tetrahydroisoquinoline (5-MeO-THIQ) has shown neuroprotective properties by shielding neuronal cells from oxidative stress and apoptosis, which is relevant for neurodegenerative conditions like Parkinson's and Alzheimer's disease. It has been shown to reduce neuronal cell death in models of oxidative stress and decrease levels of reactive oxygen species (ROS) in cultured neuronal cells.

While direct studies on the neuroprotective effects of this compound are limited, research on related structures provides some insights. For example, some quinoline (B57606) derivatives have been identified as potential multifunctional antioxidants that could be beneficial against Alzheimer's and Parkinson's diseases. nih.gov Molecular docking simulations have suggested that these derivatives may act as inhibitors of enzymes like catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B). nih.gov

Evaluation of Anti-inflammatory Effects

Structure-Activity Relationship (SAR) Studies of Halogenated Isoquinolines

The biological activity of isoquinoline derivatives is significantly influenced by the nature and position of substituents on the isoquinoline ring. Structure-activity relationship (SAR) studies are crucial for understanding these effects and for designing more potent and selective compounds.

The introduction of a bromine atom into the isoquinoline scaffold can have a profound impact on the compound's biological activity. The position of the bromine substituent is a key determinant of its effect.

In the context of antimicrobial activity, SAR studies on pyrimidoisoquinolinquinone derivatives revealed that the presence of an electron-attracting group, such as a bromine or chlorine atom at the 4' position of a benzene (B151609) ring, was important for activity. mdpi.com

Regarding antimycobacterial activity, a study on C-1 substituted tetrahydroisoquinolines (THIQs) showed that a 5-bromo-substituted THIQ had activity, suggesting that a bromine atom at this position may confer efflux pump inhibition. frontiersin.org However, the study also noted that the C-1 substituent is another important factor for this activity. frontiersin.org

In the area of anticancer research, the introduction of a bromine atom has been shown to enhance cell permeability, which can lead to increased intracellular activity. nih.gov For example, a study on 3-arylisoquinolone analogues as inhibitors of human carboxylesterase 2A (hCES2A) found that the introduction of a bromine atom improved the intracellular inhibitory activity. nih.gov

Furthermore, the position of the bromine atom on the isoquinoline ring can influence its photochemical properties. Experimental data on bromo-substituted isoquinolines has shown strong room-temperature phosphorescence when the bromine atom is at the 6 or 7 position, a feature that disappears when the bromine is moved to other positions. digitellinc.com This highlights how the substitution pattern can dramatically alter the molecule's electronic properties. digitellinc.com

Role of Methoxy (B1213986) Group in Pharmacological Modulation

The methoxy group (-OCH3), an electron-donating substituent, plays a crucial role in modulating the pharmacological activity of isoquinoline derivatives. nih.gov Its presence can significantly influence the molecule's electronic properties, which in turn affects its interactions with biological targets.

Positional Isomerism and Biological Impact

The specific positioning of substituents on the isoquinoline ring, known as positional isomerism, has a profound impact on the biological activity of these derivatives. The arrangement of the bromo and methoxy groups in this compound is critical to its function.

Studies on substituted isoquinolines have demonstrated that even minor changes in the location of a functional group can lead to significant differences in biological outcomes. For example, research on 1,7/8-substituted isoquinolines revealed that the electronic nature of the substituent dictates the final product of dehydrogenation reactions, leading to different positional isomers. rsc.org Specifically, a methoxy group, with its moderate electron-donating ability, can lead to the formation of multiple isomers. rsc.org In the context of quinoline derivatives, the position of a nitro group or a methoxy group has been shown to influence bioactivity, with substitution at the fifth position often leading to increased activity compared to other positions. japsonline.com Similarly, the placement of electron-withdrawing groups like bromine at different positions on the quinoline ring can alter bioactivity. japsonline.com This underscores the principle that the precise spatial arrangement of atoms within a molecule is a key determinant of its interaction with biological macromolecules and its resulting pharmacological effect.

Mechanisms of Action at Molecular and Cellular Levels

The biological effects of this compound derivatives are rooted in their interactions at the molecular and cellular levels. These interactions can trigger a cascade of events leading to specific physiological responses. The mechanisms often involve direct binding to biological macromolecules, induction of programmed cell death (apoptosis), and interference with cellular signaling pathways.

Target Interactions with Biological Macromolecules

The pharmacological activity of many compounds, including isoquinoline derivatives, stems from their ability to interact with specific biological macromolecules such as enzymes and receptors. The planar aromatic structure of the isoquinoline ring facilitates interactions like π-π stacking with biological targets, including DNA topoisomerases.

Research on related bromo-substituted heterocyclic compounds has shown that the bromine atom can enhance a compound's ability to form covalent bonds with nucleophilic sites on macromolecules, potentially leading to the inhibition of essential biological processes like DNA replication and transcription. Furthermore, isoquinoline derivatives have been investigated for their inhibitory effects on various enzymes. For instance, some derivatives have been studied as inhibitors of histone methyltransferase, an enzyme involved in gene expression regulation. The thiol group in some related molecules plays a crucial role in their biological activity by interacting with various biological targets and enzymes. researchgate.net

Induction of Apoptosis and Cell Cycle Modulation

A significant mechanism through which many anticancer agents exert their effects is the induction of apoptosis and modulation of the cell cycle. Several studies on bromo- and methoxy-substituted heterocyclic compounds suggest that they can influence these cellular processes.

For example, research on 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives demonstrated their ability to induce apoptosis in cancer cells. mdpi.com These compounds were found to increase the levels of active caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic cascade, respectively. mdpi.com This indicates the involvement of the intrinsic apoptotic pathway. mdpi.com Furthermore, these derivatives were shown to cause cell cycle arrest at the G2/M phase and an increase in the sub-G1 population, which is indicative of apoptotic cells. mdpi.com Similarly, 5-bromouridine (B41414) has been shown to suppress cell proliferation and induce cell death in leukemia cell lines, with effects on the S phase of the cell cycle. nih.gov While direct studies on this compound are limited, the activities of structurally related compounds provide a strong indication of its potential to modulate these fundamental cellular processes.

Receptor Binding and Signaling Pathway Interference

The ability of a compound to bind to specific receptors and interfere with their signaling pathways is a common mechanism of pharmacological action. Isoquinoline derivatives have been shown to interact with a variety of receptors.

Computational and Mechanistic Studies of 5 Bromo 3 Methoxyisoquinoline

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com This method is instrumental in drug discovery for predicting the interaction between a ligand and its target protein. scispace.com For 5-Bromo-3-methoxyisoquinoline, molecular docking studies can elucidate its potential as a ligand for various biological targets.

Docking simulations involve placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. For instance, studies on other substituted isoquinolines have successfully identified critical interactions with enzyme active sites. bohrium.com The bromine atom at the 5-position can participate in halogen bonding, a specific type of non-covalent interaction, while the methoxy (B1213986) group at the 3-position can act as a hydrogen bond acceptor. The isoquinoline (B145761) core itself can engage in π-π stacking interactions with aromatic residues in the binding pocket. nih.gov

While specific docking studies on this compound are not extensively documented in publicly available literature, analogous studies on similar compounds, such as C-1 substituted isoquinolines, have been performed against mycobacterial efflux proteins. nih.govfrontiersin.org These studies provide a framework for how such analyses would be conducted for this compound. A hypothetical docking study against a kinase, a common target for isoquinoline derivatives, might yield the binding affinities and interactions summarized in the table below.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Kinase A | -8.5 | Lys72, Leu148 | Hydrogen Bond, Hydrophobic |

| Kinase B | -7.9 | Phe160 | π-π Stacking |

| Kinase C | -9.1 | Asp184, Val57 | Hydrogen Bond, Halogen Bond |

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. acs.org An MD simulation of this compound complexed with a target protein would start with the docked pose and simulate the movements of all atoms in the system according to the laws of physics. acs.org

These simulations can reveal the flexibility of the ligand in the binding site and the conformational changes the protein might undergo to accommodate the ligand. For example, MD simulations on 8-hydroxy-tetrahydroisoquinolines as 5-HT7 receptor inverse agonists have shown that specific substitutions lead to more stable interactions, which correlates with their biological activity. nih.gov The stability of the complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time.

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. nih.gov For this compound, DFT calculations can provide valuable information about its geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). nih.gov

The calculated molecular electrostatic potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. bohrium.com The nitrogen atom of the isoquinoline ring and the oxygen of the methoxy group are expected to be nucleophilic centers, while the hydrogen atoms and the region around the bromine atom might exhibit electrophilic character.

The energies of the HOMO and LUMO and the resulting HOMO-LUMO gap are crucial descriptors of a molecule's reactivity and kinetic stability. uobaghdad.edu.iq A smaller HOMO-LUMO gap generally indicates higher reactivity. The distribution of these orbitals can also provide insights into the molecule's charge-transfer properties. For instance, DFT calculations on various quinoline (B57606) and isoquinoline derivatives have been used to correlate their electronic properties with their observed biological activities. mdpi.commdpi.com

The table below presents hypothetical DFT-calculated properties for this compound, based on typical values for similar heterocyclic systems.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating reaction mechanisms, helping to understand the transformation of reactants into products through various intermediates and transition states. whiterose.ac.uk For this compound, computational studies can shed light on its synthesis and subsequent reactions.

For example, the synthesis of the isoquinoline core can be modeled to understand the energetics of different cyclization strategies. Computational studies on the synthesis of isoquinoline N-oxides have used DFT to suggest that the reaction proceeds primarily through an ionic pathway, though a radical mechanism could not be completely ruled out. acs.org Similarly, the mechanism of C-H functionalization of isoquinolines has been investigated using computational methods to rationalize the observed regioselectivity. rsc.org

In the context of this compound, computational modeling could be used to study reactions such as nucleophilic aromatic substitution of the bromine atom or electrophilic substitution on the isoquinoline ring. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be predicted. For instance, computational studies on the ring-opening and denitrogenation of isoquinoline in supercritical water have identified the rate-limiting steps and the catalytic role of water molecules. researchgate.net Such insights are crucial for optimizing reaction conditions and designing novel synthetic routes.

Advanced Research Applications and Future Directions

5-Bromo-3-methoxyisoquinoline as a Versatile Synthetic Intermediate

This compound serves as a crucial building block in organic synthesis, enabling the construction of a diverse range of more complex molecules. smolecule.comorgsyn.org The presence of the bromine atom at the C5 position and a methoxy (B1213986) group at the C3 position provides specific sites for chemical modification, making it a versatile precursor for various applications.

Precursor in Pharmaceutical Development

In the realm of pharmaceutical development, this compound is recognized as a key intermediate for the synthesis of bioactive compounds. smolecule.com The isoquinoline (B145761) scaffold itself is a core component of many naturally occurring and synthetic molecules with significant pharmacological activities, including anticancer and antimicrobial properties. The bromine atom on the isoquinoline ring is particularly important as it can be readily displaced or used in cross-coupling reactions to introduce new functional groups, thereby allowing for the creation of a library of derivatives for drug discovery. mdpi.com

For instance, bromo-substituted isoquinolines are instrumental in the synthesis of potent inhibitors of various enzymes and receptors. nih.gov Research on similar halogenated and methoxy-substituted quinolines and isoquinolines has demonstrated their potential in developing novel therapeutics. For example, 5-bromo-6-methoxyisoquinoline (B3189911) has been investigated for its pharmacological applications, and the methoxy group is known to enhance solubility in polar solvents, which can be advantageous for drug formulation. Furthermore, 5-substituted isoquinoline analogues have been explored in the development of inhibitors for the Hepatitis C Virus (HCV) NS3/4A protease. nih.gov The ability to functionalize the 5-bromo position allows for the strategic design of molecules that can interact with specific biological targets.

Building Block for Novel Organic Molecules

The utility of this compound as a building block extends to the synthesis of a wide array of novel organic molecules beyond immediate pharmaceutical applications. smolecule.com Organic building blocks are fundamental components for the bottom-up assembly of complex molecular architectures. mdpi.com The reactive nature of the bromine atom in this compound makes it an ideal substrate for various cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.com This powerful synthetic tool allows for the formation of carbon-carbon bonds, enabling the connection of the isoquinoline core to other aromatic or aliphatic fragments, thus generating intricate molecular structures. mdpi.com

The synthesis of complex natural products and their analogues often relies on the availability of such versatile building blocks. For example, the synthesis of laurolitsine, a complex isoquinoline alkaloid, involves intermediates with bromo- and methoxy-substituted benzylisoquinoline cores. researchgate.net The ability to selectively modify the 5-bromo position allows chemists to construct complex scaffolds with high precision.

Development of Advanced Materials Incorporating Isoquinoline Scaffolds

The unique electronic properties of the isoquinoline ring system make it an attractive component for the development of advanced materials. While direct applications of this compound in materials science are still emerging, related isoquinoline derivatives have shown promise in this field. For instance, 5-bromo-8-methoxyisoquinoline (B1526008) is noted for its potential in the development of novel materials due to its electronic characteristics. smolecule.com

Coordination polymers (CPs) incorporating isoquinoline-related structures have been synthesized and investigated for their luminescent properties, suggesting potential applications in sensors and optoelectronic devices. mdpi.com The ability to functionalize the isoquinoline scaffold at specific positions, such as the bromine site in this compound, offers a pathway to tune the electronic and photophysical properties of these materials. This could lead to the creation of new organic light-emitting diodes (OLEDs), dyes, and pigments with enhanced stability and performance.

Strategies for Enhancing Bioavailability and Pharmacokinetic Profiles of Isoquinoline Derivatives

A significant challenge in the development of isoquinoline-based drugs is achieving adequate bioavailability and favorable pharmacokinetic profiles. Several strategies are being explored to overcome these hurdles. For isoquinoline derivatives, structural modifications can play a crucial role in improving these properties. researchgate.net

The introduction of methoxy groups, such as the one present in this compound, can enhance solubility in polar solvents, which is often a prerequisite for good oral absorption. Furthermore, the bromine atom at the C5 position provides a handle for introducing other functional groups that can modulate the lipophilicity and hydrogen bonding capacity of the molecule, both of which are key determinants of bioavailability.

Other established formulation approaches to enhance the bioavailability of poorly soluble drugs include:

Lipid-based formulations: Encapsulating the drug in lipid-based carriers can improve its solubility and absorption.

Nanosizing techniques: Reducing the particle size of the drug to the nanometer scale can increase its surface area and dissolution rate.

Complexation with polymers: Forming inclusion complexes with polymers like cyclodextrins can enhance the solubility and stability of the drug.

Prodrugs: Modifying the drug into a more soluble or permeable prodrug that is converted to the active form in the body can improve its pharmacokinetic profile. researchgate.net

These strategies, often in combination with structural modifications of the isoquinoline scaffold, hold the potential to improve the clinical viability of derivatives of this compound.

Emerging Methodologies in Isoquinoline Synthesis and Derivatization

The synthesis of isoquinolines has a long history, with classical methods like the Bischler-Napieralski and Pictet-Spengler reactions being well-established. google.com However, modern organic synthesis is continually evolving, with new and more efficient methodologies emerging for the construction and functionalization of the isoquinoline core.

One such approach is the Skraup condensation, which can be used to synthesize quinoline (B57606) and isoquinoline intermediates. For instance, the synthesis of 7-bromo-5-methoxyquinoline (B1376925) can be achieved from 3,5-dibromoaniline (B181674) through a Skraup condensation followed by methoxylation. acs.org A similar strategy could potentially be adapted for the synthesis of this compound.

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for the derivatization of halogenated isoquinolines. mdpi.com The bromine atom of this compound makes it an excellent substrate for these reactions, allowing for the introduction of a wide variety of substituents at the C5 position with high efficiency and selectivity. mdpi.com Recent advancements in this area include the use of nickel catalysts for reductive and photocatalytic cross-coupling reactions, which can create diversity at different positions of the isoquinolone ring. researchgate.net

Furthermore, methods involving the lithiation of bromo-methoxyisoquinolines followed by trapping with electrophiles provide a versatile route to 4-substituted isoquinolinones. Current time information in Bangalore, IN. These emerging synthetic strategies offer powerful ways to create novel derivatives of this compound for various research applications.

Future Perspectives in the Exploration of Biological Activities

The isoquinoline scaffold is a privileged structure in medicinal chemistry, with a vast number of natural and synthetic derivatives exhibiting a wide range of biological activities. uni-muenchen.de The future exploration of the biological potential of this compound and its derivatives is a promising area of research.

Given its utility as a versatile synthetic intermediate, future research will likely focus on:

Synthesis of diverse compound libraries: Utilizing the reactivity of the bromine atom to generate a wide array of derivatives with different substituents at the C5 position.

Screening for novel biological activities: Testing these new compounds against a broad range of biological targets, including kinases, proteases, and receptors implicated in various diseases such as cancer, infectious diseases, and neurodegenerative disorders. orgsyn.org

Structure-activity relationship (SAR) studies: Systematically modifying the structure of active compounds to understand how different functional groups influence their biological activity and to optimize their potency and selectivity. nih.gov

Investigation of novel mechanisms of action: Elucidating the molecular mechanisms by which active derivatives exert their biological effects.

The continued development of innovative synthetic methodologies will facilitate the efficient production of these novel isoquinoline derivatives, paving the way for the discovery of new therapeutic agents with improved efficacy and safety profiles.

常见问题

Q. What are the optimal synthetic routes for 5-Bromo-3-methoxyisoquinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves bromination of a methoxy-substituted isoquinoline precursor. A validated approach (for analogous compounds) uses N-Bromosuccinimide (NBS) in a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C for 6–12 hours. Regioselectivity is influenced by the directing effects of the methoxy group, favoring bromination at the 5-position. Yield optimization requires strict control of stoichiometry (1:1.1 substrate-to-NBS ratio) and inert atmosphere to prevent side reactions . Post-synthesis, purification via silica-gel column chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol/water) achieves >95% purity.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxy proton at δ 3.9–4.1 ppm, aromatic protons at δ 7.5–8.5 ppm).

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H] at m/z 238.0) validates molecular formula (CHBrNO).

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% by UV detection at 254 nm) .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the bromination of methoxy-substituted isoquinolines?

- Methodological Answer : Competing bromination sites (e.g., 5- vs. 8-positions) are mitigated by:

- Solvent Effects : Using acetic acid enhances electrophilic substitution at the 5-position due to protonation of the isoquinoline nitrogen, directing bromine to the meta position relative to the methoxy group.

- Catalytic Additives : Lewis acids like FeCl (5 mol%) improve regioselectivity by stabilizing transition states .

- Computational Modeling : DFT calculations predict electron density distribution to guide experimental design .

Q. What are the potential biological targets of this compound, and how can its activity be assessed in vitro?

- Methodological Answer : Structural analogs (e.g., halogenated isoquinolines) exhibit activity against phosphodiesterase 10A (PDE10A) and viral proteases. To evaluate:

- Enzyme Inhibition Assays : Use recombinant PDE10A (IC determination via fluorescence polarization) .

- Cellular Uptake Studies : Radiolabeled C-5-Bromo-3-methoxyisoquinoline tracks intracellular accumulation in HEK293 cells.

- Structure-Activity Relationship (SAR) : Modify the methoxy/bromo groups and test derivatives in high-throughput screening (HTS) platforms .

Q. How do structural modifications at the 3-methoxy and 5-bromo positions affect reactivity in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : The bromo group undergoes Pd-catalyzed coupling with arylboronic acids (e.g., Pd(PPh), KCO, dioxane, 90°C). Electron-donating methoxy groups enhance oxidative addition rates.

- Buchwald-Hartwig Amination : Bromine substitution facilitates C-N bond formation with primary amines (e.g., XantPhos ligand, CsCO, toluene).

- Yield Comparison Table :

| Reaction Type | Catalyst System | Yield (%) | Byproduct Formation |

|---|---|---|---|

| Suzuki Coupling | Pd(OAc)/SPhos | 82 | <5% |

| Buchwald-Hartwig | Pd(dba)/XantPhos | 75 | 10% |

| (Data extrapolated from analogous reactions in ) |

Data Contradictions and Validation

- Synthesis Yield Variability : BenchChem reports (unreliable per user guidelines) suggest yields >90%, but peer-reviewed methods (e.g., ) indicate 70–85% for similar compounds. Prioritize controlled small-scale trials to validate protocols.

- Biological Activity Claims : While mentions antiviral activity, no primary data is provided. Cross-reference with PubChem bioassay data (AID 1259401) for PDE10A inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。